(S)-2-Amino-5-(4-trifluoromethylphenyl)pentanoic acid
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Overview
Description
(S)-2-Amino-5-(4-trifluoromethylphenyl)pentanoic acid is a chiral amino acid derivative characterized by the presence of a trifluoromethyl group attached to the phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-Amino-5-(4-trifluoromethylphenyl)pentanoic acid typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-trifluoromethylbenzaldehyde and (S)-2-aminopentanoic acid.
Formation of Intermediate: The initial step involves the formation of an imine intermediate through the condensation of 4-trifluoromethylbenzaldehyde with (S)-2-aminopentanoic acid under acidic conditions.
Reduction: The imine intermediate is then reduced using a suitable reducing agent, such as sodium borohydride, to yield the desired this compound.
Industrial Production Methods
Industrial production methods for this compound often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods may include continuous flow synthesis and the use of advanced catalytic systems to enhance efficiency and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
(S)-2-Amino-5-(4-trifluoromethylphenyl)pentanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxo derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield reduced forms of the compound.
Substitution: The trifluoromethyl group can undergo nucleophilic substitution reactions with reagents such as sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Sodium methoxide, potassium tert-butoxide
Major Products Formed
Oxidation: Oxo derivatives
Reduction: Reduced amino acid derivatives
Substitution: Substituted trifluoromethyl derivatives
Scientific Research Applications
(S)-2-Amino-5-(4-trifluoromethylphenyl)pentanoic acid has a wide range of scientific research applications, including:
Medicinal Chemistry: The compound is used as a building block in the synthesis of pharmaceuticals, particularly in the development of drugs targeting neurological disorders.
Materials Science: It is utilized in the design and synthesis of advanced materials with unique electronic and optical properties.
Biological Research: The compound serves as a probe in biochemical studies to investigate enzyme-substrate interactions and protein-ligand binding.
Industrial Applications: It is employed in the production of agrochemicals and specialty chemicals due to its unique chemical properties.
Mechanism of Action
The mechanism of action of (S)-2-Amino-5-(4-trifluoromethylphenyl)pentanoic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The trifluoromethyl group enhances the compound’s binding affinity and selectivity towards these targets, leading to modulation of biological pathways. The compound’s effects are mediated through its ability to form stable complexes with target proteins, thereby influencing their activity and function.
Comparison with Similar Compounds
Similar Compounds
- (S)-2-Amino-5-phenylpentanoic acid
- (S)-2-Amino-5-(4-chlorophenyl)pentanoic acid
- (S)-2-Amino-5-(4-methylphenyl)pentanoic acid
Uniqueness
(S)-2-Amino-5-(4-trifluoromethylphenyl)pentanoic acid is unique due to the presence of the trifluoromethyl group, which imparts distinct electronic and steric properties. This group enhances the compound’s stability, lipophilicity, and binding affinity towards biological targets, making it a valuable tool in medicinal chemistry and materials science.
Properties
IUPAC Name |
(2S)-2-amino-5-[4-(trifluoromethyl)phenyl]pentanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14F3NO2/c13-12(14,15)9-6-4-8(5-7-9)2-1-3-10(16)11(17)18/h4-7,10H,1-3,16H2,(H,17,18)/t10-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HUIVMQGNHAVUAN-JTQLQIEISA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CCCC(C(=O)O)N)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1CCC[C@@H](C(=O)O)N)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14F3NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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